(2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone” is a chemical compound. It is a derivative of benzothiazole, which is a heterocyclic compound that is a common structural unit in pharmacological drugs and medicinal chemistry .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “(2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone”, involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The exact structure of “(2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone” would require further analysis.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps . The exact reactions for the synthesis of “(2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone” are not specified in the available data.Scientific Research Applications
Antimicrobial Applications
Research has indicated that compounds related to (2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone exhibit antimicrobial activity. For instance, derivatives of benzothiazole and pyridine have been synthesized and shown variable and modest activity against bacteria and fungi, highlighting their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antiproliferative and Anticancer Activity
Compounds structurally similar to (2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone have been evaluated for their antiproliferative activity. A novel bioactive heterocycle was synthesized from benzisoxazole and evaluated for antiproliferative activity, with structural analysis confirming its potential in cancer research (Prasad et al., 2018).
Anti-mycobacterial and Antitubercular Activity
The benzothiazol-2-yl(piperazin-1-yl)methanone scaffold has been identified as new anti-mycobacterial chemotypes. Several compounds within this class demonstrated potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, indicating their promise as anti-tubercular agents (Pancholia et al., 2016).
Future Directions
properties
IUPAC Name |
(2-chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3OS/c19-14-4-2-1-3-13(14)17(24)22-7-9-23(10-8-22)18-21-15-6-5-12(20)11-16(15)25-18/h1-6,11H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOYSJCJRXTRHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.